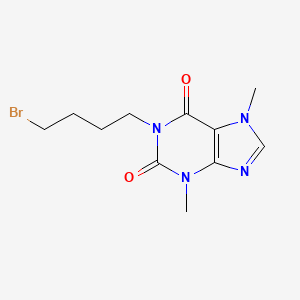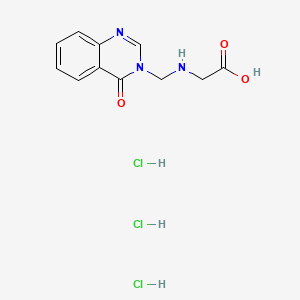
Glycine, N-((4-oxo-3(4H)-quinazolinyl)methyl)-, trihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glycine, N-((4-oxo-3(4H)-quinazolinyl)methyl)-, trihydrochloride is a compound of significant interest in the fields of chemistry and biology. This compound features a quinazolinone moiety, which is known for its diverse biological activities. The trihydrochloride form enhances its solubility, making it more suitable for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-((4-oxo-3(4H)-quinazolinyl)methyl)-, trihydrochloride typically involves the reaction of glycine with a quinazolinone derivative. The process often includes steps such as:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or other suitable reagents.
Alkylation: The quinazolinone core is then alkylated with a glycine derivative under basic conditions to form the desired compound.
Hydrochloride Formation: The final step involves the conversion of the free base to its trihydrochloride form using hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for scale. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
Glycine, N-((4-oxo-3(4H)-quinazolinyl)methyl)-, trihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the quinazolinone core.
Substitution: Nucleophilic substitution reactions can be used to introduce different substituents on the quinazolinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or acyl groups.
科学的研究の応用
Glycine, N-((4-oxo-3(4H)-quinazolinyl)methyl)-, trihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of Glycine, N-((4-oxo-3(4H)-quinazolinyl)methyl)-, trihydrochloride involves its interaction with specific molecular targets. The quinazolinone moiety is known to inhibit enzymes such as tyrosine kinases and phosphodiesterases, which play crucial roles in cellular signaling pathways . This inhibition can lead to anti-inflammatory and analgesic effects.
類似化合物との比較
Similar Compounds
N-(3-methyl-4-oxo-3,4-dihydropteridin-2-yl)glycine: This compound also features a glycine moiety attached to a heterocyclic ring and exhibits similar hydrogen-bonding properties .
Uniqueness
Glycine, N-((4-oxo-3(4H)-quinazolinyl)methyl)-, trihydrochloride is unique due to its specific quinazolinone structure, which imparts distinct biological activities and chemical reactivity. Its trihydrochloride form enhances its solubility, making it more versatile for various applications.
特性
CAS番号 |
75159-45-4 |
|---|---|
分子式 |
C11H14Cl3N3O3 |
分子量 |
342.6 g/mol |
IUPAC名 |
2-[(4-oxoquinazolin-3-yl)methylamino]acetic acid;trihydrochloride |
InChI |
InChI=1S/C11H11N3O3.3ClH/c15-10(16)5-12-6-14-7-13-9-4-2-1-3-8(9)11(14)17;;;/h1-4,7,12H,5-6H2,(H,15,16);3*1H |
InChIキー |
FVYBNPUORCFLJK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CNCC(=O)O.Cl.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



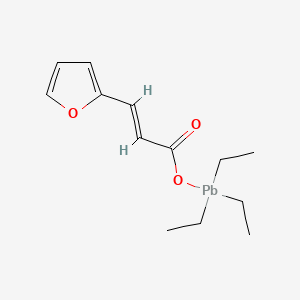
![2,2'-[(1-Oxoethane-1,2-diyl)bis(oxy)]diacetic acid](/img/structure/B14437790.png)
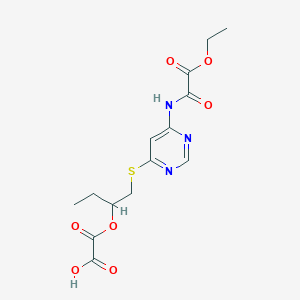
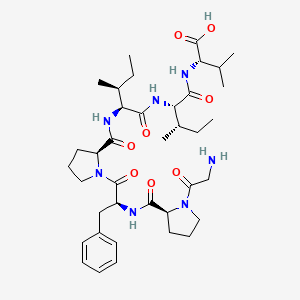
![4-[(E)-(Heptylimino)methyl]phenyl 4-(hexyloxy)benzoate](/img/structure/B14437808.png)
![N-[1,2-Bis(4-methoxyphenyl)butyl]-N'-butylthiourea](/img/structure/B14437816.png)


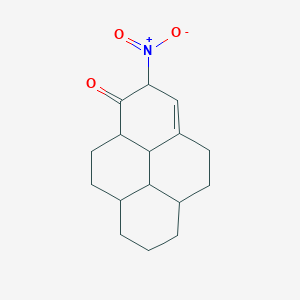
![5-Amino-2-{[(furan-3-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B14437831.png)
![1-Fluorobicyclo[1.1.1]pentane](/img/structure/B14437837.png)
